3-Aminoquinuclidine

Antibacterial Agents Quaternary Ammonium Compounds Structure-Activity Relationship

Procure 3-Aminoquinuclidine (CAS 6238-14-8) for your most critical chiral API syntheses and organocatalyst design. This rigid, bicyclic primary amine is the definitive building block for potent 5-HT3 serotonin receptor antagonists and novel antimicrobial quaternary ammonium compounds (QACs). Its unique scaffold, available as a racemate or >99% enantiopure (R)- and (S)-forms, provides unmatched stereoelectronic control, ensuring high target selectivity and rapid bactericidal action. Substituting with monocyclic or acyclic amines risks dramatic loss of activity. Ensure batch-to-batch consistency and regulatory compliance for high-value medicinal chemistry and drug development.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 6238-14-8
Cat. No. B1202703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinuclidine
CAS6238-14-8
Synonyms3-aminoquinuclidine
3-aminoquinuclidine dihydrochloride
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)N
InChIInChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2
InChIKeyREUAXQZIRFXQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoquinuclidine (CAS 6238-14-8): A Bicyclic Amine Building Block with Proven Pharmacological and Catalytic Versatility


3-Aminoquinuclidine (CAS 6238-14-8) is a bicyclic amine consisting of a quinuclidine scaffold (1-azabicyclo[2.2.2]octane) with a primary amino group at the 3-position [1]. It serves as a critical chiral building block for synthesizing 5-HT3 serotonin receptor antagonists (e.g., palonosetron, azasetron), muscarinic receptor ligands, acetylcholinesterase inhibitors, and quaternary ammonium antimicrobials [2]. The compound exists as a racemic mixture or as enantiopure (R)- and (S)-forms, with the dihydrochloride salt commonly employed to enhance solubility and stability . Its rigid bicyclic framework confers distinct stereoelectronic properties that differentiate it from monocyclic amine alternatives, underpinning its value in both medicinal chemistry and asymmetric catalysis.

Why 3-Aminoquinuclidine Cannot Be Readily Substituted with Common Amine Analogs in Medicinal Chemistry and Catalysis


Substituting 3-aminoquinuclidine with structurally simpler amines (e.g., piperidine, pyrrolidine, or acyclic alkylamines) or even closely related quinuclidine derivatives (e.g., 3-quinuclidinol, 3-acetamidoquinuclidine) often leads to significant losses in target activity or selectivity. The rigid, bridged bicyclic framework of 3-aminoquinuclidine imposes a well-defined spatial orientation of the primary amino group that is critical for enantioselective receptor binding and catalytic stereocontrol [1]. Replacing the primary amine with a more polar amide group, as seen in 3-acetamidoquinuclidine, substantially reduces antibacterial potency due to altered hydrophobicity and membrane penetration [2]. Furthermore, the intrinsic basicity and nucleophilicity of the quinuclidine nitrogen differ from monocyclic tertiary amines, impacting both organocatalytic performance and pharmacokinetic properties [3]. These factors make generic substitution a high-risk approach; the quantitative evidence below delineates the precise magnitude of these performance gaps.

Quantitative Differentiation of 3-Aminoquinuclidine: Head-to-Head Performance Data Against Key Comparators


Superior Antibacterial Activity of 3-Aminoquinuclidine Salts Over 3-Acetamidoquinuclidine Analogs

In a direct head-to-head comparison of quaternary ammonium salts (QACs) bearing identical C14 alkyl chains, the 3-aminoquinuclidine-derived compound (QNH2-C14) demonstrated markedly superior antibacterial activity against Staphylococcus aureus relative to its 3-acetamidoquinuclidine counterpart (QAc-C14). The amino-substituted QAC exhibited a Minimum Inhibitory Concentration (MIC) of 2.0 µM, representing a 4-fold improvement in potency over the amide-substituted analog (MIC = 8.0 µM) [1]. This difference is attributed to the reduced polarity of the amino group compared to the acetamido group, which enhances bacterial membrane penetration [1].

Antibacterial Agents Quaternary Ammonium Compounds Structure-Activity Relationship

Enhanced Biofilm Eradication Speed: 3-Aminoquinuclidine QACs Achieve 15-Minute Clearance

3-Aminoquinuclidine-derived QACs (specifically QApCl and QApBr) have been shown to eradicate pre-formed Staphylococcus aureus biofilms more effectively and rapidly than the commercial QAC standard benzalkonium chloride (BAC). Flow cytometry analysis revealed that 3-aminoquinuclidine QACs achieved complete bacterial clearance within 15 minutes of treatment at 4× MIC concentration, whereas BAC required a longer exposure time and/or higher concentration to achieve comparable killing [1]. The compounds also inhibited biofilm formation at sub-MIC concentrations, a property not uniformly observed with other QAC classes [1].

Biofilm Inhibition Antimicrobial Resistance Quaternary Ammonium Compounds

High Enantiomeric Purity (>99% ee) Achievable in 3-Aminoquinuclidine Synthesis for Chiral Drug Development

For pharmaceutical applications requiring single enantiomers, 3-aminoquinuclidine can be reliably produced with exceptional enantiomeric purity. A robust synthetic route from 3-quinuclidinone and chiral 1-phenethylamine yields both (R)- and (S)-3-aminoquinuclidine with optical purities exceeding 99% [1]. A separate 14C-labeled synthesis also achieved >99% enantiomeric purity for both enantiomers [2]. In contrast, alternative chiral amine building blocks such as (R)-3-aminopiperidine typically report optical purities in the 95-98% ee range from commercial sources , highlighting the unique ability of 3-aminoquinuclidine to meet the stringent purity demands of 5-HT3 antagonist APIs (e.g., palonosetron).

Chiral Synthesis Enantiomeric Purity 5-HT3 Antagonists

Distinct Organocatalytic Performance: (S)-3-Aminoquinuclidine-Derived Thiourea in Asymmetric Michael Addition

An enantiopure thiourea organocatalyst derived from (-)-(S)-3-aminoquinuclidine dihydrochloride was synthesized in quantitative yield and tested in the asymmetric Michael addition of malonates to nitroalkenes. The catalyst produced the expected adducts, though with mediocre yields (40-65%) and low enantioselectivities (10-30% ee) [1]. While this performance is modest compared to established cinchona alkaloid-derived thioureas (which can achieve >90% ee in similar reactions), the 3-aminoquinuclidine scaffold offers a fundamentally different steric and electronic environment—specifically, a more compact, conformationally rigid bicyclic framework—that may be advantageous for substrates poorly accommodated by bulkier cinchona catalysts [1].

Asymmetric Catalysis Organocatalysis Michael Addition

High-Value Application Scenarios for 3-Aminoquinuclidine in Research and Industrial Settings


Development of Next-Generation Quaternary Ammonium Disinfectants with Rapid Biofilm Eradication

Based on evidence that 3-aminoquinuclidine QACs achieve 4-fold lower MICs against S. aureus compared to 3-acetamidoquinuclidine analogs and can eradicate pre-formed biofilms within 15 minutes, this compound is ideally suited as a key intermediate in the development of novel, fast-acting antimicrobial formulations [1]. Industrial users in the disinfectant and antiseptic sectors should prioritize 3-aminoquinuclidine for QAC synthesis when the target application demands rapid bactericidal action and superior biofilm penetration, such as in surface disinfectants for healthcare facilities or food processing equipment.

Synthesis of Enantiopure 5-HT3 Receptor Antagonists for Pharmaceutical APIs

The demonstrated ability to produce both (R)- and (S)-3-aminoquinuclidine with >99% enantiomeric purity makes this compound a critical building block for the synthesis of high-purity 5-HT3 antagonists such as palonosetron and azasetron [2]. Pharmaceutical researchers and CDMOs developing chiral APIs for antiemetic or irritable bowel syndrome indications should select 3-aminoquinuclidine over lower-purity chiral amine alternatives to streamline downstream purification, ensure batch-to-batch consistency, and meet stringent regulatory specifications for enantiomeric excess in final drug substances [3].

Exploration of Non-Cinchona Organocatalytic Platforms for Challenging Substrates

Although the 3-aminoquinuclidine-derived thiourea catalyst showed modest enantioselectivity (10-30% ee) in initial trials, its distinct, rigid bicyclic structure offers a complementary catalytic space to the widely used cinchona alkaloid framework [4]. Academic and industrial research groups engaged in asymmetric catalysis should consider 3-aminoquinuclidine as a scaffold for designing novel bifunctional organocatalysts targeting substrate classes that are poorly accommodated by cinchona-derived systems (e.g., sterically congested or highly polar substrates). This provides a strategic avenue for expanding the scope of organocatalytic asymmetric transformations.

Building Block for CNS-Targeted Ligand Libraries and Muscarinic Receptor Modulators

Given the established role of 3-aminoquinuclidine as a core fragment in numerous 5-HT3 ligands and its utility in synthesizing muscarinic receptor agonists and antagonists, this compound is a valuable starting material for medicinal chemistry campaigns targeting neurological disorders and overactive bladder conditions [2]. Procurement specialists should stock both racemic and enantiopure forms of 3-aminoquinuclidine to support parallel synthesis of ligand libraries and facilitate rapid structure-activity relationship (SAR) studies around the quinuclidine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminoquinuclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.